4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- Substituents on the benzene ring: Ethoxy (-OCH2CH3) at position 4 and fluoro (-F) at position 2.
- Sulfonamide linkage: Attached to a methylene group connected to a pyridinyl-thiophene hybrid heterocycle (5-(thiophen-2-yl)pyridin-3-yl).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(9-16(17)19)26(22,23)21-11-13-8-14(12-20-10-13)18-4-3-7-25-18/h3-10,12,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUDHIKVQPEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 5-(thiophen-2-yl)pyridine derivative.
Introduction of the Benzenesulfonamide Group: The next step involves the sulfonation of an appropriate benzene derivative to introduce the benzenesulfonamide group.
Final Coupling: The final step is the coupling of the pyridine derivative with the sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, the fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could act as an enzyme inhibitor, potentially useful in the treatment of diseases.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties conferred by the thiophene and pyridine rings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, suggesting potential antibacterial activity.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key analogs differ in substituents at positions 3 and 4 of the benzene ring, influencing electronic properties, solubility, and target affinity:
Analysis :
Heterocyclic Modifications in the Sulfonamide Side Chain
The pyridinyl-thiophene moiety distinguishes the target compound from analogs with alternative heterocycles:
Analysis :
Biological Activity
4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound noted for its potential biological activities. This compound features a unique combination of functional groups, including an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological interactions. The presence of the thiophene ring enhances its electron-rich character, potentially improving binding affinity to biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.52 g/mol. The detailed chemical structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO4S |
| Molecular Weight | 427.52 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Ethoxy, Fluoro, Hydroxy, Thiophene, Benzenesulfonamide |
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the hydroxy and thiophenyl groups enhance binding affinity and specificity. This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further exploration in anti-inflammatory therapies.
- Antiviral Potential : Research indicates that derivatives of this compound may inhibit viral replication, particularly in the context of RNA viruses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Studies :
- Antiviral Activity :
- In Vivo Studies :
Summary of Findings
The compound's diverse functional groups contribute significantly to its biological activity, making it a promising candidate for further research in medicinal chemistry. The following table summarizes key findings related to its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
